Myrciaphenone A
Overview
Description
Myrciaphenone A is an acetophenone glucoside . It is a natural compound isolated from the leaves of Limoniastrum feei (Girard) Batt . It has been found to have antioxidant properties .
Molecular Structure Analysis
The molecular formula of Myrciaphenone A is C14H18O9 . Its molecular weight is 330.29 . The SMILES representation of its structure isCC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O
. Physical And Chemical Properties Analysis
Myrciaphenone A appears as a powder . It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Antidiabetic Properties : Myrciaphenone A has been found to exhibit inhibitory activities on enzymes like aldose reductase and alpha-glucosidase. These enzymes are involved in diabetes, suggesting that Myrciaphenone A could be beneficial in treating this condition. The compound also showed effectiveness in lowering serum glucose levels in diabetic mice models (Yoshikawa et al., 1998).
Antioxidant Activity : Myrciaphenone A, along with other compounds from Myrcia species, has demonstrated significant antioxidant properties. This activity is essential in combating oxidative stress, which is implicated in various diseases, including metabolic disorders and certain types of cancer (dos Santos et al., 2018).
Antileishmanial Activity : Myrciaphenone A has shown potential as an antileishmanial agent. Leishmaniasis is a disease caused by parasites transmitted through the bites of infected sandflies, and new treatments are continually sought. Myrciaphenone A's activity against Leishmania donovani promastigotes indicates its potential in treating this disease (Sidana et al., 2013).
Safety And Hazards
When handling Myrciaphenone A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-5(16)10-7(18)2-6(17)3-8(10)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3/t9-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQVLKFPJGJEP-RGCYKPLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948963 | |
Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myrciaphenone A | |
CAS RN |
26089-54-3 | |
Record name | Myrciaphenone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026089543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-3,5-dihydroxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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